Amyl phenylacetate
Description
Amyl phenylacetate (pentyl phenylacetate) is an aromatic ester derived from phenylacetic acid and amyl alcohol. Phenylacetate derivatives are notable for their diverse applications, including cancer therapy, antifungal activity, and flavor/fragrance enhancement . This compound likely shares physicochemical properties with these analogs, such as lipophilicity, which influences its bioavailability and industrial utility.
Properties
IUPAC Name |
pentyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-7-10-15-13(14)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVLBFSVAFUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063714 | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
266.00 to 269.00 °C. @ 760.00 mm Hg | |
| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5137-52-0 | |
| Record name | Pentyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentyl phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl phenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46135 | |
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| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.541 | |
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| Record name | PENTYL PHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3LE4BID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Amyl phenylacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038605 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid Chloride Method
Method Overview:
Phenylacetic acid is first converted to its acid chloride (phenylacetyl chloride) using thionyl chloride or oxalyl chloride. The acid chloride then reacts with amyl alcohol in the presence of a base (e.g., pyridine) to form this compound.
- $$\text{Phenylacetic acid} + \text{SOCl}2 \rightarrow \text{Phenylacetyl chloride} + \text{SO}2 + \text{HCl}$$
- $$\text{Phenylacetyl chloride} + \text{Amyl alcohol} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl}$$
Yield:
Yields are typically high (80–95%) due to the reactivity of acid chlorides.
- High efficiency and yield.
- Mild conditions for esterification step.
- Requires handling of reactive and potentially hazardous reagents (acid chlorides, thionyl chloride).
- Generation of corrosive byproducts (HCl, SO₂).
| Parameter | Typical Value |
|---|---|
| Acid chloride formation | SOCl₂, reflux |
| Esterification base | Pyridine |
| Reaction temperature | 0–25 °C |
| Isolated yield | 80–95% |
Catalytic Esterification with Ionic Liquids
Method Overview:
Recent research has demonstrated the use of pyridine propyl sulfonic acid ionic liquid as a catalyst for the esterification of phenols and acids, offering a more sustainable and efficient approach.
- Mix phenylacetic acid and amyl alcohol (1:1.1 molar ratio).
- Add 1 mL pyridine propyl sulfonic acid ionic liquid per 1.05 mol of reactants.
- Heat at 120–130 °C under reflux for 2–6 hours.
- Distill to collect this compound.
Yields:
Yields increase with longer reaction times:
- No need for traditional mineral acid catalysts.
- Potential for "zero release" and improved atom economy.
- Lower equipment corrosion and safer operation.
- Availability and cost of ionic liquids.
- Optimization required for different substrate combinations.
| Time (hours) | Yield (%) |
|---|---|
| 2 | 39.9 |
| 4 | 68.8 |
| 6 | 88.1 |
Carbonylation and Alkoxycarbonylation Methods
Method Overview:
Advanced catalytic methods employ transition metal catalysts (notably palladium) to convert benzyl derivatives to alkyl arylacetates via carbonylation in the presence of alcohols.
- Benzyl acetate or benzyl halides are carbonylated with carbon monoxide and amyl alcohol under palladium catalysis.
- No halogen or base additives required.
- Reactions proceed at moderate to high temperatures (100–130 °C), often at atmospheric or low CO pressure.
- High selectivity and yield.
- Avoids use of corrosive or toxic reagents.
- Suitable for industrial-scale, sustainable synthesis.
- Requires access to transition metal catalysts and CO gas.
- Catalyst recovery and cost considerations.
| Catalyst system | Pd(OAc)₂/DPPF |
| Temperature | 130 °C |
| CO pressure | 1–20 bar |
| Reaction time | 6–18 h |
| Yield | Up to 95% |
Comparative Summary Table
| Method | Yield (%) | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Direct Fischer esterification | 70–85 | H₂SO₄, heat | Simple, accessible | Water removal required |
| Acid chloride method | 80–95 | SOCl₂, pyridine | High yield, mild esterification | Hazardous reagents, byproducts |
| Ionic liquid-catalyzed esterification | 40–88 | Pyridine propyl sulfonic acid IL | Sustainable, low corrosion | IL cost/availability |
| Palladium-catalyzed carbonylation | Up to 95 | Pd catalyst, CO | High yield, selective, green | Catalyst cost, CO handling |
| Grignard-based (for methyl/ethyl esters) | 85–99 | Mg, alkyl carbonate | Avoids cyanide, high purity | Not typical for amyl esters |
Chemical Reactions Analysis
Types of Reactions
Amyl phenylacetate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, pentyl phenylacetate can be hydrolyzed back into phenylacetic acid and pentanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Phenylacetic acid and pentanol.
Reduction: Phenylacetic alcohol and pentanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
Chemistry
Amyl phenylacetate serves as a model compound in studies of esterification and hydrolysis reactions. Its unique structure allows researchers to investigate the kinetics and mechanisms of these reactions under various conditions.
Biology
Research has explored the biological effects of this compound due to its aromatic properties. Studies suggest that it may influence olfactory receptors, contributing to its use in sensory research. Additionally, compounds with similar structures have been investigated for their roles in microbial interactions, particularly in the context of human health .
Medicine
The potential medicinal applications of this compound are being explored, particularly in drug delivery systems. Its ability to form esters with pharmacologically active compounds positions it as a candidate for enhancing bioavailability and targeted delivery of drugs.
Industry
In the fragrance and flavor industries, this compound is valued for its pleasant aroma. It is commonly used in perfumes, food flavorings, and other consumer products due to its fruity scent profile . The compound's stability and compatibility with various formulations make it a preferred choice among manufacturers.
Case Study 1: Sensory Evaluation
A study conducted on the sensory properties of this compound demonstrated its effectiveness in enhancing consumer preference for specific fragrances. Participants reported a significant positive response to products containing this compound compared to those without it.
Case Study 2: Pharmacological Research
Research on related compounds has indicated that esters similar to this compound may possess anti-inflammatory properties. A study involving phenethylamine derivatives showed potential therapeutic effects in reducing inflammation in animal models, suggesting that this compound could have similar applications if further investigated .
Mechanism of Action
The mechanism by which pentyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond in pentyl phenylacetate can be cleaved under acidic or basic conditions, leading to the formation of phenylacetic acid and pentanol .
Comparison with Similar Compounds
Table 1: Structural Features of Phenylacetate Derivatives
*Structural data inferred from analogs.
Key Insights :
- Chain Length and Potency : Longer alkyl chains (e.g., phenylbutyrate) enhance anticancer activity by improving lipid solubility and target engagement. For example, phenylbutyrate exhibits higher PPARγ activation than phenylacetate, correlating with stronger cytostatic effects .
- Substituent Effects : Halogenated derivatives (e.g., p-chloro-phenylacetate) show increased potency due to enhanced electronic interactions with biological targets .
Table 2: Anticancer and Antifungal Profiles
Key Insights :
- Cancer Therapy : Sodium phenylacetate induces tumor differentiation by suppressing myc oncogene expression and upregulating p21<sup>Cip1</sup>, leading to G1 cell cycle arrest . Phenylbutyrate, however, shows broader epigenetic modulation via histone deacetylase inhibition .
- Antifungal Activity : Methyl phenylacetate and phenylacetic acid exhibit efficacy against plant pathogens like Phytophthora capsici, though less potent than commercial fungicides like metalaxyl .
Pharmacokinetics and Metabolism
Table 3: Pharmacokinetic Parameters
| Compound | Route | Km (µg/ml) | Vmax (mg/kg/h) | Half-life (min) |
|---|---|---|---|---|
| Sodium phenylacetate | IV infusion | 105.1 ± 44.5 | 24.1 ± 5.2 | 254* |
| Phenylbutyrate | Oral | N/A | N/A | 90–120 (humans) |
*Half-life in hyperammonemia patients.
Key Insights :
- Nonlinear Kinetics: Phenylacetate exhibits dose-dependent clearance due to saturation of conjugation with glutamine, necessitating careful dosing in clinical settings .
- Metabolic Fate : >99% of phenylacetate is excreted as phenylacetylglutamine, a pathway leveraged in treating urea cycle disorders .
Q & A
Q. What are the recommended methods for synthesizing amyl phenylacetate in laboratory settings?
this compound is typically synthesized via esterification between phenylacetic acid and amyl alcohol, catalyzed by concentrated sulfuric acid or other acid catalysts. Key steps include refluxing the reactants under controlled temperature (e.g., 110–120°C) and purifying the product using fractional distillation. For reproducibility, ensure stoichiometric ratios are optimized (e.g., 1:1.2 molar ratio of acid to alcohol) and monitor reaction progress via thin-layer chromatography (TLC) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Essential techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight (206.28 g/mol) and detect impurities .
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify ester functional groups (e.g., δ 4.1 ppm for CH adjacent to the ester oxygen) .
- Boiling Point Analysis: Compare observed boiling points (266–269°C) with literature values .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 260 nm) or GC-MS with internal standards (e.g., deuterated analogs) are preferred. Calibration curves using pure standards improve accuracy, especially in biological matrices .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported LogP values for this compound?
Experimental LogP values (3.95–4.2) may vary due to measurement methods (e.g., shake-flask vs. chromatographic). Computational models (e.g., Crippen or Joback methods) can supplement empirical data. Validate results using multiple solvents and account for temperature effects on partitioning .
Q. How does the solubility profile of this compound influence its application in pharmacological studies?
With low water solubility (14.26 mg/L at 25°C) and high LogP, this compound is lipophilic, favoring membrane permeability. This property necessitates formulation strategies like emulsification or co-solvency (e.g., using DMSO or cyclodextrins) for in vitro assays .
Q. What enzymatic interactions have been observed with this compound, and how are these assays designed?
this compound serves as a substrate for esterase activity assays. A typical protocol involves:
- Incubating the compound with serum or purified enzymes in Tris buffer (pH 8.0).
- Monitoring hydrolysis kinetics spectrophotometrically at 260 nm.
- Subtracting nonenzymatic hydrolysis rates from total activity .
Physicochemical Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 206.28 g/mol | |
| Boiling Point | 266–269°C | |
| Water Solubility (25°C) | 14.26 mg/L | |
| LogP | 3.95–4.2 | |
| CAS Registry Number | 5137-52-0 |
Methodological Notes
- Synthesis Reproducibility: Document reaction conditions (solvent, catalyst, temperature) meticulously to align with published protocols .
- Data Contradiction Analysis: Cross-validate experimental results with computational predictions and multiple analytical techniques .
- Biological Assay Design: Include controls for nonenzymatic degradation and matrix effects in enzyme interaction studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
